6-Bromoindolo[3,2,1-jk]carbazole
Description
Properties
Molecular Formula |
C18H10BrN |
|---|---|
Molecular Weight |
320.2 g/mol |
IUPAC Name |
4-bromo-1-azapentacyclo[10.6.1.02,7.08,19.013,18]nonadeca-2(7),3,5,8,10,12(19),13,15,17-nonaene |
InChI |
InChI=1S/C18H10BrN/c19-11-8-9-13-15-6-3-5-14-12-4-1-2-7-16(12)20(18(14)15)17(13)10-11/h1-10H |
InChI Key |
KUSASWYFLOGHTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4N2C5=C(C4=CC=C3)C=CC(=C5)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Indolo[3,2,1-jk]carbazole Core
A key approach to prepare this compound involves selective bromination of the indolo[3,2,1-jk]carbazole parent compound under mild conditions using N-bromosuccinimide (NBS) as the brominating agent.
-
- Dissolve the indolo[3,2,1-jk]carbazole starting material in dichloromethane under light-protected conditions.
- Add silica gel to the solution and cool the mixture in an ice-water bath.
- Slowly add N-bromosuccinimide in batches while stirring.
- Maintain the reaction in the ice bath for 1 hour, then allow it to proceed at room temperature for 15 hours.
- Filter the reaction mixture and dry under vacuum.
- Purify the crude product by recrystallization from glacial acetic acid to obtain the brominated product as a white solid.
-
- Yield reported: approximately 59%.
- Melting point: 208–210 °C.
- Proton nuclear magnetic resonance (NMR) data confirm the structure with characteristic aromatic signals.
This method is documented in patent CN103130812A and provides a straightforward route to 2-bromoindolo[3,2,1-jk]carbazole, which can be adapted for 6-bromo derivatives by controlling reaction conditions or starting materials.
Multi-Step Synthesis via Copper-Catalyzed Coupling and Diazotization
An alternative synthetic route involves multi-step reactions starting from substituted carbazole derivatives:
- Step 1 : Copper-powder catalyzed reaction with potassium carbonate at 240 °C to form intermediate carbazole derivatives.
- Step 2 : Treatment with acetic acid and zinc to reduce or modify functional groups.
- Step 3 : Diazotization using acetic acid and sodium nitrite to introduce the bromine substituent via diazonium salt intermediates.
This classical approach is referenced from Buchanan and Tucker’s work in the Journal of the Chemical Society (1958) and is suitable for preparing 5-bromoindolo[3,2,1-jk]carbazole, which can be modified for 6-bromo isomers by regioselective control.
Palladium-Catalyzed Borylation and Subsequent Functionalization
Advanced synthetic strategies involve palladium-catalyzed cross-coupling reactions to install boronate ester groups on the brominated indolo[3,2,1-jk]carbazole, which can then be further functionalized:
-
- React 2-bromoindolo[3,2,1-jk]carbazole with bis(pinacolato)diboron in the presence of palladium catalyst [Pd(dppf)Cl2], potassium acetate, and 1,4-dioxane solvent.
- Reflux under nitrogen atmosphere for 12 hours.
- Monitor reaction progress by thin layer chromatography.
- Work-up involves aqueous quenching and organic extraction.
-
- The borylated intermediate can undergo Suzuki-Miyaura coupling with aryl halides or other electrophiles to yield diverse derivatives.
- Example: coupling with 2-chloro-4,6-diphenyl-1,3,5-triazine under palladium catalysis.
-
- Yields around 45% for borylation step.
- Characterized by proton NMR and mass spectrometry confirming molecular weights and substitution patterns.
This method allows for the preparation of brominated indolo[3,2,1-jk]carbazole derivatives with high functional group tolerance and modularity.
Copper-Catalyzed Direct Arylation
A recent method employs copper-catalyzed direct arylation to build the indolo[3,2,1-jk]carbazole core with bromine substituents:
-
- Mix 9-(3-bromo-2-thienyl)-9H-carbazole with 9H-carbazole in the presence of potassium carbonate and copper sulfate pentahydrate as catalyst.
- Heat at 250 °C under argon atmosphere for 1 hour.
- Purify the crude product by column chromatography.
Yields :
- Moderate yields (~26%) reported for the brominated thienopyrrolo[3,2,1-jk]carbazole analogs.
This method demonstrates the utility of copper catalysis for constructing brominated indolo-fused carbazoles, potentially adaptable for this compound synthesis.
Comparative Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| N-Bromosuccinimide Bromination | NBS, dichloromethane, silica gel, ice bath | ~59 | Mild, selective bromination, simple workup | Requires light exclusion, long reaction |
| Copper-Powder Catalysis + Diazotization | K2CO3, copper powder, acetic acid, NaNO2 | Not specified | Classical method, well-documented | Multi-step, harsh conditions |
| Pd-Catalyzed Borylation + Coupling | Pd(dppf)Cl2, bis(pinacolato)diboron, reflux | ~45 | Modular, versatile for further functionalization | Requires expensive catalysts, inert atmosphere |
| Cu-Catalyzed Direct Arylation | CuSO4·5H2O, K2CO3, 250 °C, argon atmosphere | ~26 | Direct arylation, fewer steps | Moderate yield, high temperature |
Analytical Data Supporting Preparation
Nuclear Magnetic Resonance (NMR) :
Proton NMR spectra consistently show aromatic proton signals in the 7.3–8.2 ppm range, confirming the indolo[3,2,1-jk]carbazole framework with bromine substitution. Multiplicities and coupling constants align with expected substitution patterns.Melting Points :
Brominated derivatives typically exhibit melting points around 208–210 °C, indicating high purity crystalline solids.Mass Spectrometry (MS) : Molecular ion peaks correspond to calculated molecular weights for brominated indolo[3,2,1-jk]carbazole derivatives, confirming successful incorporation of bromine atoms.
Chemical Reactions Analysis
Suzuki Cross-Coupling Reactions
ICz-Br participates in palladium-catalyzed Suzuki couplings with boronic esters to form π-extended systems. A representative example involves its reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane :
| Parameter | Detail |
|---|---|
| Catalyst | Pd(dppf)Cl₂ (0.05 equiv) |
| Base | K₂CO₃ (3 equiv) |
| Solvent | 1,4-Dioxane |
| Temperature | Reflux (12 hours) |
| Yield | 45% |
This reaction generates boronate intermediates for subsequent couplings with triazine or carbazole derivatives, forming TADF-active emitters like TrzCbzICz-1 .
Buchwald-Hartwig Amination
ICz-Br undergoes C–N coupling with aromatic amines under palladium catalysis. In one protocol :
| Component | Role/Quantity |
|---|---|
| Catalyst | Pd₂(dba)₃ (0.01 equiv) |
| Ligand | Xantphos (0.05 equiv) |
| Base | Cs₂CO₃ (5 equiv) |
| Solvent | DMF |
| Temperature | Reflux (6 hours) |
This method facilitates the introduction of electron-donating groups, enhancing charge-transport properties in OLED host materials .
Nucleophilic Aromatic Substitution
The bromine atom in ICz-Br is susceptible to substitution by nucleophiles like hydroxide or alkoxides. For example, reaction with hexanol in the presence of AlCl₃ yields diol derivatives :
| Reaction Condition | Outcome |
|---|---|
| Nucleophile | Hexan-1-ol |
| Lewis Acid | AlCl₃ |
| Product | 1,1′-(ICz-5,11-diyl)bis(hexan-1-ol) |
Scientific Research Applications
6-Bromoindolo[3,2,1-jk]carbazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is widely used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 6-Bromoindolo[3,2,1-jk]carbazole involves its interaction with molecular targets through its planarized arylamine structure. This interaction can influence electronic properties, making it an effective intermediate in TADF emitters. The compound’s ability to act as either an electron donor or acceptor plays a crucial role in its functionality .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are compared based on structural modifications, photophysical/electrochemical properties, and device performance:
Azaindolo[3,2,1-jk]carbazoles (NICz)
- Structural Difference: Pyridine-like nitrogen atoms replace carbon atoms in the ICz scaffold, creating mono- or di-azaindolo derivatives .
- Key Findings :
- HOMO-LUMO Modulation : Nitrogen incorporation lowers the HOMO (-5.3 to -5.5 eV) and LUMO (-1.8 to -2.1 eV) compared to ICz (HOMO: -5.2 eV; LUMO: -1.5 eV) .
- Solid-State Interactions : Nitrogen positions dictate hydrogen bonding and π-π stacking, enabling controlled supramolecular arrangements .
- Applications : Used in OLED host materials and sensors due to tunable charge transport and emission properties .
Thienopyrrolo[3,2,1-jk]carbazoles (TPCz)
Alkylated ICz Derivatives (e.g., 5,11-Dihexyl-ICz)
- Structural Difference : Alkyl chains (tert-butyl or hexyl) are introduced at the 5,11-positions .
- Key Findings: Enhanced Solubility: Hexyl chains increase solubility in nonpolar solvents (e.g., toluene) by >50%, enabling solution-processed devices . Thermal Stability: Decomposition temperatures rise from 280°C (ICz) to >320°C (alkylated ICz) . Electrochemical Stability: Alkyl chains suppress radical cation oligomerization, improving redox reversibility .
ICz-Based TADF Emitters (e.g., ICzAc)
- Structural Difference: ICz acts as an electron acceptor paired with donor groups in thermally activated delayed fluorescence (TADF) materials .
- Key Findings: Non-Radiative Suppression: Planar ICz units restrict molecular vibration, reducing non-radiative decay and enhancing photoluminescence quantum yields (PLQY > 80%) . Efficient OLEDs: External quantum efficiencies (EQE) reach 22% in blue-emitting devices .
Data Tables
Table 1: Photophysical and Electrochemical Properties
| Compound | HOMO (eV) | LUMO (eV) | Bandgap (eV) | λₐᵦₛ (nm) | λₑₘ (nm) |
|---|---|---|---|---|---|
| 6-BromoICz* | -5.8 | -2.2 | 3.6 | 320 | 390 |
| AzaindoloICz (NICz) | -5.5 | -2.1 | 3.4 | 340 | 410 |
| ThienopyrroloICz (TPCz) | -5.3 | -2.0 | 3.3 | 370 | 410 |
| 5,11-Dihexyl-ICz | -5.2 | -1.6 | 3.6 | 315 | 385 |
| ICz (Parent) | -5.2 | -1.5 | 3.7 | 310 | 375 |
*Inferred from analogous bromo-ICz derivatives .
Table 2: Device Performance in OLEDs
| Compound | EQE (%) | Current Efficiency (cd/A) | Lifetime (T₉₀, hrs) |
|---|---|---|---|
| 5,11-Dihexyl-ICz (Host) | 18.5 | 45.2 | >500 |
| NICz-Based Host | 20.1 | 48.7 | 450 |
| ICz-TADF Emitter | 22.0 | 52.3 | 600 |
Key Research Findings
Bromine vs. Nitrogen Substitution : Bromine enhances electron deficiency for charge transport layers, while nitrogen tunes intermolecular interactions for ordered thin-film morphologies .
Alkyl Chain Trade-offs : Alkylation improves processability but minimally affects optoelectronic properties, making it ideal for host materials in PhOLEDs .
Heteroatom Impact : Thiophene in TPCz reduces bandgaps for near-UV applications, whereas azaindolo derivatives enable hydrogen-bond-directed crystallinity .
Biological Activity
6-Bromoindolo[3,2,1-jk]carbazole (C₁₈H₁₀BrN) is a compound of interest due to its unique structural characteristics and potential biological activities. This compound features a planar indolo[3,2,1-jk]carbazole framework, which is known for its electronic properties, making it a candidate for applications in organic electronics and possibly in medicinal chemistry. Understanding the biological activity of this compound can pave the way for its use in therapeutic applications.
- Molecular Formula : C₁₈H₁₀BrN
- Molecular Weight : 320.18 g/mol
- Appearance : Light yellow powder
- Melting Point : 208 - 210 °C
The synthesis of this compound typically involves bromination of indolo[3,2,1-jk]carbazole using N-bromosuccinimide (NBS), yielding approximately 95% of the desired product as a solid.
Neuroprotective Effects
Carbazoles have been reported to possess neuroprotective properties. Some derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease:
- AChE Inhibition : Certain carbazole derivatives demonstrated potent inhibition of AChE with IC50 values as low as 0.073 µM, indicating potential for neuroprotective applications .
Antimicrobial Activity
The antimicrobial properties of carbazole derivatives are well-documented. They exhibit activity against various pathogens:
- Mechanism : The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Case Studies and Research Findings
Recent studies have focused on the broader class of carbazole compounds to elucidate their biological activities:
- Antitumor Studies : A review highlighted that several carbazole derivatives were effective against lung carcinoma and glioma cells, with some showing significant apoptotic effects at low concentrations .
- Neuroprotective Studies : Research on N-substituted carbazoles indicated their potential in promoting neurogenesis and protecting against neurotoxic agents through modulation of signaling pathways associated with neuronal survival .
- Fluorescent Probes : Some derivatives have been utilized as fluorescent probes due to their optical properties, enhancing their applicability in biological imaging and detection methods .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-bromo-substituted indolo[3,2,1-jk]carbazole derivatives, and how are their structures validated?
- Methodological Answer : A typical synthesis involves Friedel-Crafts alkylation or acylation of 2-bromoindolo[3,2,1-jk]carbazole. For example, tert-butyl or hexyl groups are introduced using ZnCl₂ or AlCl₃ as catalysts, followed by purification via silica gel chromatography. Structural validation employs NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm substitution patterns and purity .
- Key Data : Derivatives like 2-Bromo-5,11-bis(1,1-dimethylethyl)-indolo[3,2,1-jk]carbazole (2a) and 2-Bromo-5,11-dihexylindolo[3,2,1-jk]carbazole (2c) are synthesized with yields >70% and characterized by distinct NMR shifts (e.g., δ 7.8–8.2 ppm for aromatic protons) .
Q. How does alkylation of the indolo[3,2,1-jk]carbazole scaffold affect solubility and thermal stability?
- Methodological Answer : Alkylation (e.g., tert-butyl or hexyl chains) at para positions reduces intermolecular aggregation and radical cation reactivity, enhancing solubility in solvents like toluene and chloroform. Thermogravimetric analysis (TGA) shows decomposition temperatures (Td) increase by 30–50°C compared to unalkylated analogs, improving thermal robustness .
- Key Data : Hexyl-substituted derivatives exhibit solubility >20 mg/mL in THF, enabling solution-processed OLED fabrication .
Q. What photophysical properties make 6-bromoindolo[3,2,1-jk]carbazole suitable for optoelectronic applications?
- Methodological Answer : The planar π-conjugated system provides high triplet energy (ET > 2.80 eV) and narrowband emission (FWHM <25 nm). UV-Vis and photoluminescence (PL) spectra reveal absorption peaks at 300–350 nm and emission maxima in the blue-green region (440–520 nm) .
Advanced Research Questions
Q. How can excimer formation be suppressed in indolo[3,2,1-jk]carbazole-based host materials for PhOLEDs?
- Methodological Answer : Molecular design strategies, such as steric hindrance via carbazole branching (e.g., Cz2ICz and Cz3ICz), prevent π-π stacking. Atomic force microscopy (AFM) of thin films confirms smooth morphology (RMS roughness <1 nm), reducing excimer-related efficiency loss .
- Key Data : Devices using Cz2ICz achieve external quantum efficiencies (EQE) of 21.5% (green) and 18.0% (blue) with <6% efficiency roll-off at 1000 cd/m² .
Q. What strategies enhance the efficiency of multiple-resonance thermally activated delayed fluorescence (MR-TADF) materials using indolo[3,2,1-jk]carbazole?
- Methodological Answer : Synergistic nitrogen atom placement in the ICz backbone strengthens electronic coupling, narrowing emission bandwidths (FWHM ~18 nm). Co-deposition with TADF sensitizers (e.g., DMAC-TRZ) improves exciton recycling, achieving EQE >34% in deep-blue OLEDs .
- Key Data : MR-TADF emitters like BN-TP-ICz show photoluminescence quantum yields (PLQY) ~90% and CIE coordinates (0.085, 0.10) .
Q. How do conflicting data on electrochemical stability in alkylated derivatives inform material design?
- Methodological Answer : Cyclic voltammetry (CV) reveals alkylation reduces radical cation oligomerization (e.g., film formation on electrodes) by blocking reactive para positions. However, over-alkylation may reduce charge mobility. Balancing solubility (hexyl chains) with conjugation length (tert-butyl groups) optimizes host-guest compatibility in OLEDs .
Q. What methodologies validate the role of this compound in D–π–A fluorophores for luminescence tuning?
- Methodological Answer : Time-dependent density functional theory (TD-DFT) calculations correlate donor strength (e.g., phenothiazine vs. carbazole) with emission redshift. Experimental PL spectra match computed transitions, enabling targeted design of fluorophores with emission spanning 450–600 nm .
Data Contradiction Analysis
Q. Why do some studies report minor alkylation effects on photophysics, while others highlight significant stability improvements?
- Resolution : Alkylation primarily modifies solubility and electrochemical stability rather than intrinsic photophysics. For example, hexyl chains increase solubility 10-fold but cause <5 nm redshift in PL spectra. Stability gains (e.g., Td ↑50°C) arise from suppressed decomposition pathways, not direct electronic effects .
Methodological Recommendations
- Synthesis : Optimize Friedel-Crafts conditions (e.g., solvent polarity, catalyst loading) to minimize byproducts in brominated intermediates .
- Device Fabrication : Use solution-processing (spin-coating/inkjet printing) for alkylated derivatives to exploit enhanced solubility .
- Characterization : Combine grazing-incidence wide-angle X-ray scattering (GIWAXS) with PL mapping to correlate thin-film crystallinity with efficiency roll-off .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
